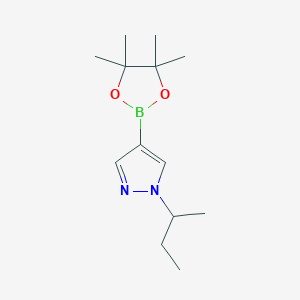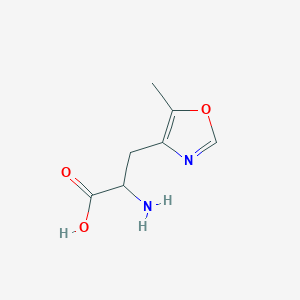![molecular formula C12H16N4 B13347456 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: is a chemical compound with the following structure:
NCC1=CN(C=CC=C2)C2=N1
Preparation Methods
Synthetic Routes::
- One synthetic route involves the condensation of 2-aminopyridine with 2-formylpyrrolidine . The reaction proceeds through imine formation followed by reduction to yield the desired compound.
- Another approach is the cyclization of 2-(2-aminopyridin-3-yl)acetaldehyde with 2-aminopyrrolidine .
- These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst.
- Solvents like ethanol, methanol, or acetonitrile are commonly used.
- While no specific industrial production methods are widely reported, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: can undergo various reactions, including oxidation, reduction, and substitution.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Substituents can be introduced via nucleophilic substitution reactions.
- Oxidation may yield imidazo[1,2-a]pyridine derivatives.
- Reduction leads to the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include 1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-pyrazol-3-amine and imidazo[1,2-a]pyrimidines .
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: shares structural features with other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-10-4-6-15(7-10)8-11-9-16-5-2-1-3-12(16)14-11/h1-3,5,9-10H,4,6-8,13H2 |
InChI Key |
KYBNUZNHFKVFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)









